

# CDK1-IN-2 solubility and preparation for in vitro assays

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## Compound of Interest

Compound Name: CDK1-IN-2

Cat. No.: B8059158

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## Application Notes: CDK1-IN-2

Topic: **CDK1-IN-2** Solubility and Preparation for In Vitro Assays Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "**CDK1-IN-2**" is cited as a Cyclin-dependent kinase 1 (CDK1) inhibitor with an  $IC_{50}$  of 5.8  $\mu M$ [1]. It is important to distinguish this compound from "CDK-IN-2" (also known as CDK inhibitor II), which is a potent and specific CDK9 inhibitor ( $IC_{50}$ : <8 nM)[2][3]. This document pertains specifically to the CDK1 inhibitor as referenced in the available literature.

## Chemical Properties and Data Summary

**CDK1-IN-2** is a small molecule inhibitor targeting CDK1, a key serine/threonine kinase that governs the G2/M transition and progression through mitosis in the cell cycle[4][5]. Inhibition of CDK1 can lead to cell cycle arrest, particularly at the G2/M boundary, making it a target for anti-cancer drug development[1][6].

### Quantitative Data Summary

Parameter	Value	Cell Line / Conditions	Source
Target	CDK1	-	MedChemExpress
IC <sub>50</sub>	5.8 $\mu$ M	Biochemical Assay	[1]
Biological Activity	G2/M Phase Arrest	HCT-116 Cells (24h treatment)	[1]
Effective Concentration	0 - 19.8 $\mu$ M	HCT-116 Cells	[1]

## Solubility and Stock Solution Preparation

Proper solubilization is critical for obtaining accurate and reproducible results in in vitro assays. Like many kinase inhibitors, **CDK1-IN-2** has low solubility in aqueous solutions and requires an organic solvent for initial dissolution.

### Solubility Profile

Solvent	Solubility & Recommendations
DMSO	Recommended. High solubility. Ideal for preparing high-concentration stock solutions (e.g., 10-20 mM). For best results, use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce solubility[3].
Ethanol	Limited solubility. Not recommended for primary stock solutions but can be used as a co-solvent in some in vivo formulations[7].
Water / PBS	Insoluble. Do not attempt to dissolve the compound directly in aqueous buffers. Dilutions from a DMSO stock into aqueous media should be done carefully to avoid precipitation[8].

## Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration, stable stock solution of **CDK1-IN-2** for use in various in vitro assays.

Materials:

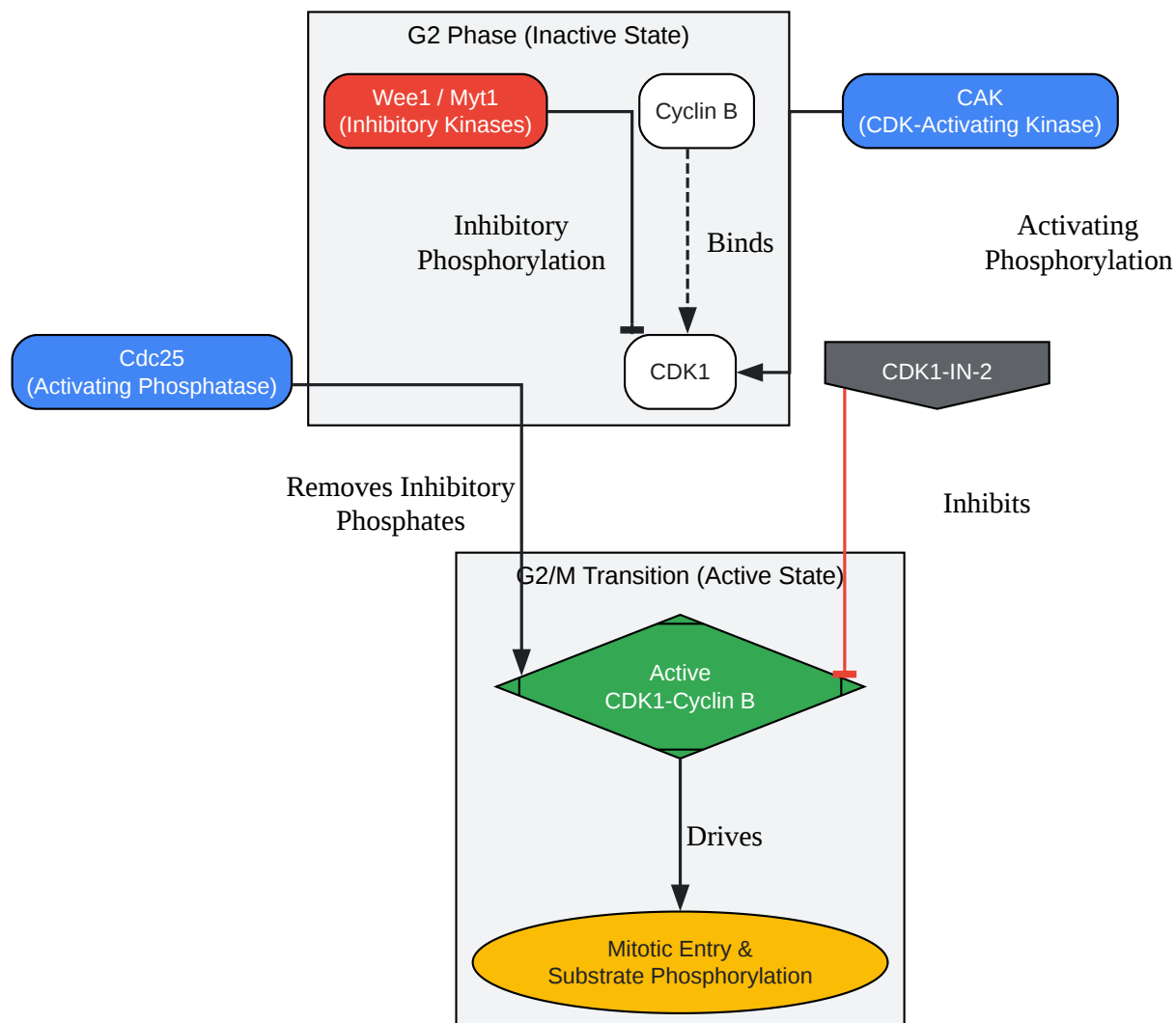
- **CDK1-IN-2** powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (water bath)

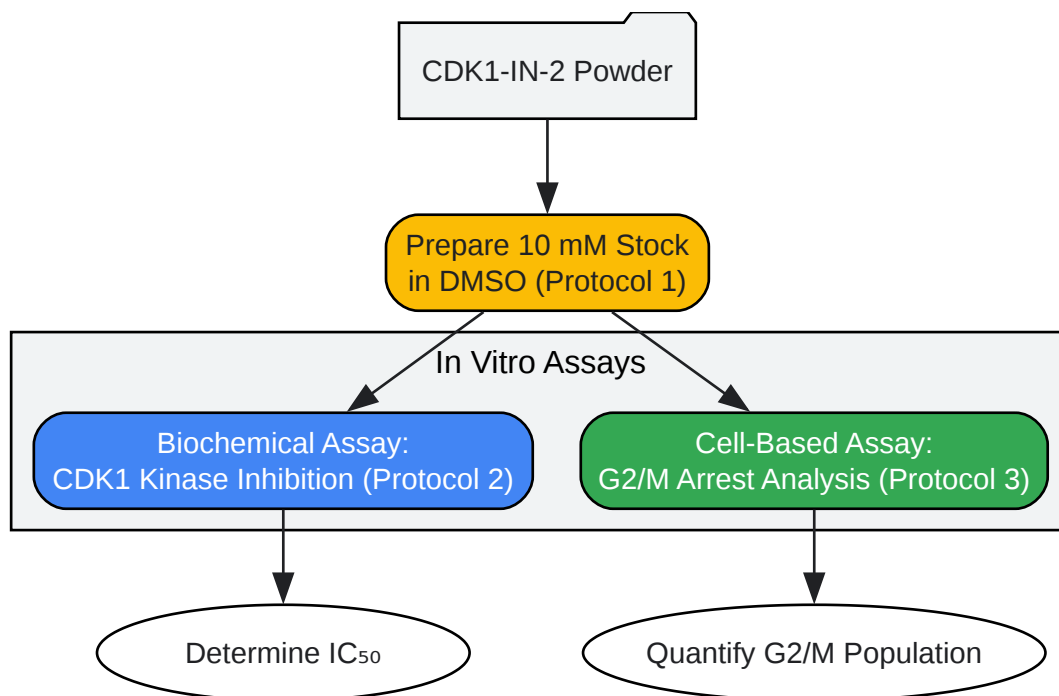
Procedure:

- Calculate Required Mass: Determine the mass of **CDK1-IN-2** powder needed to achieve a 10 mM concentration. (Note: The molecular weight must be obtained from the supplier, as it is not available in the search results).
  - Formula:  $\text{Mass (mg)} = 10 \text{ mM} \times \text{Molecular Weight (g/mol)} \times \text{Volume (L)}$
- Aliquot Compound: Carefully weigh the calculated amount of **CDK1-IN-2** powder and place it in a sterile microcentrifuge tube.
- Add Solvent: Add the appropriate volume of anhydrous DMSO to the tube.
- Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes[8]. Visually inspect the solution to ensure no solid particulates remain.
- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

## CDK1 Signaling Pathway

CDK1 activity is tightly regulated to ensure orderly progression through the cell cycle. Its activation at the G2/M transition is a critical control point. The pathway involves association with Cyclin B, activating phosphorylation by CAK, and removal of inhibitory phosphates by Cdc25 phosphatases.





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